N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
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Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c1-15-13-16(20)7-8-18(15)21-19(24)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCFKAYITWJXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763125-97-9 | |
| Record name | N-(4-BROMO-2-METHYLPHENYL)-2-(4-PHENYL-1-PIPERAZINYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20BrN3O
- Molecular Weight : 368.27 g/mol
This compound is characterized by the presence of a brominated aromatic ring and a piperazine moiety, which are known to influence its pharmacological properties.
Anticonvulsant Activity
Research has shown that derivatives of this compound exhibit significant anticonvulsant activity. A study evaluated various analogs for their efficacy in animal models of epilepsy. The results indicated that compounds with higher lipophilicity demonstrated improved activity, particularly at specific time points post-administration.
Table 1: Anticonvulsant Activity of Derivatives
| Compound | Lipophilicity (Clog P) | Efficacy (Time Point) | Comparison to Phenytoin |
|---|---|---|---|
| 14 | High | 4 h | Weaker |
| 16 | High | 4 h | Weaker |
| 24 | Low | 0.5 h | Weaker |
The study concluded that while these compounds showed some anticonvulsant properties, they were less effective compared to standard treatments like phenytoin .
Anticancer Activity
Additionally, this compound has been investigated for its anticancer potential. A review highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Efficacy Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 1.88 | Apoptosis |
| A549 | 26 | Cell Cycle Arrest |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of multiple derivatives based on the core structure of this compound. The derivatives were tested for their biological activities, leading to the identification of several promising candidates with enhanced efficacy against specific targets.
Key Findings:
- Structure-Activity Relationship (SAR) : Modifications to the piperazine moiety significantly affected the biological activity. For instance, substituting phenylpiperazine with benzylpiperazine reduced anticonvulsant activity.
- Cytotoxicity Profiles : The cytotoxicity was assessed using standard assays, with results indicating that certain derivatives had significantly lower IC50 values compared to others, suggesting higher potency against cancer cell lines.
- Mechanistic Insights : Further investigations into the mechanistic pathways revealed that some compounds induced oxidative stress in cancer cells, leading to increased apoptosis rates .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(4-bromo-2-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide and related derivatives?
- Answer: A standard approach involves nucleophilic substitution of 2-chloroacetamide intermediates with arylpiperazines under reflux conditions in solvents like acetonitrile or ethanol. For example, derivatives such as 2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide were synthesized by reacting 2-chloroacetamide with arylpiperazines in the presence of triethylamine as a base . Yield optimization often requires adjusting reaction time (e.g., 8–12 hours) and stoichiometric ratios (1:1.1 for arylpiperazine:chloroacetamide) .
Q. How is the structural characterization of this compound performed to ensure purity and identity?
- Answer: Characterization typically includes:
- NMR spectroscopy: ¹H/¹³C-NMR for verifying substituent positions and piperazine ring conformation (e.g., δ 2.75 ppm for piperazine protons in DMSO-d₆) .
- Mass spectrometry: ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 415.82) .
- Elemental analysis: Validation of C, H, N content (e.g., calculated vs. observed values within ±0.4%) .
Q. What preliminary biological activities have been reported for this compound and its analogs?
- Answer: Piperazine-acetamide derivatives exhibit diverse bioactivities:
- Anticonvulsant effects: Analogous compounds like N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide showed significant seizure inhibition in rodent models .
- Neuroprotection: The derivative 51164 (N-(2-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide) stabilized synaptic spines in Alzheimer’s disease models via TRPC6 channel modulation at 10–100 nM concentrations .
- Anticancer potential: The cervical cancer-active derivative 5e (N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidinyl)-2-(4-phenylpiperazin-1-yl)acetamide) demonstrated strong cytotoxicity in vitro .
Advanced Research Questions
Q. How do structural modifications influence the compound’s biological activity?
- Answer: Key SAR findings include:
- Substituent position: Bromo or trifluoromethyl groups at the 4-position of the phenyl ring enhance anticonvulsant activity by improving lipophilicity and blood-brain barrier penetration .
- Piperazine substitution: 4-Phenylpiperazine derivatives exhibit higher TRPC6 affinity than 4-benzyl analogs, correlating with neuroprotective efficacy .
- Table 1: Bioactivity comparison of select analogs:
| Substituent (R) | Activity (IC₅₀/EC₅₀) | Model | Reference |
|---|---|---|---|
| 4-Bromo-2-methyl | 15 µM (Anticonvulsant) | MES test | |
| 2-Chlorophenyl | 10 nM (TRPC6 modulation) | Hippocampal slices |
Q. What mechanistic insights explain its neuroprotective effects in Alzheimer’s disease models?
- Answer: The compound 51164 acts as a TRPC6-positive allosteric modulator, enhancing synaptic spine density and rescuing long-term potentiation (LTP) deficits under amyloid-β toxicity. This mechanism involves calcium influx regulation, which stabilizes dendritic spines .
Q. How can crystallographic data resolve conformational ambiguities in the piperazine-acetamide scaffold?
- Answer: Single-crystal X-ray diffraction (using SHELX software) reveals:
- Piperazine chair conformation: Stabilized by intramolecular hydrogen bonds between the acetamide carbonyl and piperazine N-H .
- Torsional angles: Critical for receptor binding (e.g., D3 dopaminergic affinity requires a 60° angle between phenyl and piperazine rings) .
Q. How should researchers address contradictory bioactivity data across studies?
- Answer: Discrepancies may arise from assay conditions (e.g., cell line specificity) or pharmacokinetic factors. For example:
- DPPH scavenging vs. TRPC6 modulation: Antioxidant activity (IC₅₀ ~20 µM) in simple assays may not correlate with low-nanomolar neuroprotection in complex neuronal models .
- Mitigation strategy: Use orthogonal assays (e.g., patch-clamp electrophysiology + in vivo behavioral tests) to validate target engagement .
Q. What strategies improve synthetic yield and purity for large-scale production?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
